molecular formula C10H14N4O4 B3231905 Hydrazinecarboxylic acid, 2-(5-nitro-2-pyridinyl)-, 1,1-dimethylethyl ester CAS No. 133081-29-5

Hydrazinecarboxylic acid, 2-(5-nitro-2-pyridinyl)-, 1,1-dimethylethyl ester

Cat. No.: B3231905
CAS No.: 133081-29-5
M. Wt: 254.24 g/mol
InChI Key: LOJDJJYIHUKZIK-UHFFFAOYSA-N
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Description

Hydrazinecarboxylic acid, 2-(5-nitro-2-pyridinyl)-, 1,1-dimethylethyl ester is a chemical compound with the molecular formula C11H14N4O4 It is known for its unique structure, which includes a hydrazinecarboxylic acid moiety linked to a nitro-substituted pyridine ring and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydrazinecarboxylic acid, 2-(5-nitro-2-pyridinyl)-, 1,1-dimethylethyl ester typically involves the reaction of hydrazinecarboxylic acid derivatives with 5-nitro-2-pyridinecarboxylic acid under esterification conditions. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using automated reactors and continuous flow systems. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. Industrial production also emphasizes the importance of safety measures and environmental considerations during the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Hydrazinecarboxylic acid, 2-(5-nitro-2-pyridinyl)-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Acidic or basic hydrolysis agents.

    Substitution: Electrophilic reagents such as halogens or nitrating agents.

Major Products Formed

Scientific Research Applications

Hydrazinecarboxylic acid, 2-(5-nitro-2-pyridinyl)-, 1,1-dimethylethyl ester has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Hydrazinecarboxylic acid, 2-(5-nitro-2-pyridinyl)-, 1,1-dimethylethyl ester involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biochemical effects. The pyridine ring and ester group also contribute to the compound’s reactivity and binding affinity to specific targets.

Comparison with Similar Compounds

Similar Compounds

  • Hydrazinecarboxylic acid, 2-(5-amino-2-pyridinyl)-, 1,1-dimethylethyl ester.
  • Hydrazinecarboxylic acid, 2-(5-chloro-2-pyridinyl)-, 1,1-dimethylethyl ester.
  • Hydrazinecarboxylic acid, 2-(5-methyl-2-pyridinyl)-, 1,1-dimethylethyl ester.

Uniqueness

Hydrazinecarboxylic acid, 2-(5-nitro-2-pyridinyl)-, 1,1-dimethylethyl ester is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The combination of the hydrazinecarboxylic acid moiety with the nitro-substituted pyridine ring and tert-butyl ester group makes this compound a valuable tool in various research and industrial applications.

Biological Activity

Hydrazinecarboxylic acid, 2-(5-nitro-2-pyridinyl)-, 1,1-dimethylethyl ester (CAS No. 133081-29-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

  • Molecular Formula: C₁₀H₁₄N₄O₄
  • Molecular Weight: 254.24 g/mol
  • Density: 1.321 g/cm³

Biological Activities

Hydrazine derivatives, including hydrazinecarboxylic acid esters, have been reported to exhibit a range of biological activities. The compound in focus has shown promise in various therapeutic areas:

Antimicrobial Activity

Hydrazones and their derivatives have demonstrated significant antimicrobial properties. A study highlighted that hydrazone compounds exhibited minimum inhibitory concentrations (MIC) ranging from 0.06 to 6.25 μg/mL against various pathogens, indicating potent antibacterial effects .

Anticancer Properties

Research indicates that hydrazine derivatives possess cytotoxic effects against multiple cancer cell lines. For instance, novel hydrazide-based compounds have shown IC₅₀ values in the sub-micromolar range across several human cancer cell lines . The mechanisms of action include the induction of reactive oxygen species and interruption of cell cycle progression, which are critical for cancer therapy.

Anti-inflammatory Effects

Hydrazone derivatives have also been evaluated for their anti-inflammatory properties. Compounds within this class have been associated with reduced inflammation markers and improved outcomes in models of inflammatory diseases .

Case Studies

  • Antitumor Activity : A study synthesized several hydrazine derivatives and tested their efficacy against ovarian cancer models. Compounds demonstrated significant tumor growth inhibition and induced apoptosis in cancer cells .
  • Antimicrobial Evaluation : In vitro studies conducted on various hydrazone derivatives indicated strong activity against Gram-positive and Gram-negative bacteria, with some compounds exhibiting superior potency compared to standard antibiotics .

The biological activity of hydrazinecarboxylic acid esters is largely attributed to their ability to form stable complexes with metal ions and their interaction with biological macromolecules. The nitrogen atoms in the hydrazine moiety can act as nucleophiles, facilitating interactions that disrupt cellular functions in pathogens and cancer cells.

Data Summary Table

Activity Type Observed Effect Reference
AntimicrobialMIC: 0.06 - 6.25 μg/mL
AnticancerIC₅₀ in sub-micromolar range
Anti-inflammatoryReduced inflammation markers

Properties

IUPAC Name

tert-butyl N-[(5-nitropyridin-2-yl)amino]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O4/c1-10(2,3)18-9(15)13-12-8-5-4-7(6-11-8)14(16)17/h4-6H,1-3H3,(H,11,12)(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOJDJJYIHUKZIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NNC1=NC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201182499
Record name 1,1-Dimethylethyl 2-(5-nitro-2-pyridinyl)hydrazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201182499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133081-29-5
Record name 1,1-Dimethylethyl 2-(5-nitro-2-pyridinyl)hydrazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133081-29-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 2-(5-nitro-2-pyridinyl)hydrazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201182499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Hydrazinecarboxylic acid, 2-(5-nitro-2-pyridinyl)-, 1,1-dimethylethyl ester
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Hydrazinecarboxylic acid, 2-(5-nitro-2-pyridinyl)-, 1,1-dimethylethyl ester
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Hydrazinecarboxylic acid, 2-(5-nitro-2-pyridinyl)-, 1,1-dimethylethyl ester
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Hydrazinecarboxylic acid, 2-(5-nitro-2-pyridinyl)-, 1,1-dimethylethyl ester

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